molecular formula C19H14O3 B5510167 5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5510167
M. Wt: 290.3 g/mol
InChI Key: BTNWVWLYYKVGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C19H14O3 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.094294304 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Derivative Synthesis : Research by Popova et al. (2019) explored the synthesis of heterocyclic systems including difuro[2,3-b:3',2'-g]chromen-3(2H)-one, a compound related to 5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. This involved the transformation of certain hydroxyaurone derivatives in the inverse electron-demand hetero-Diels–Alder reaction, highlighting the potential for creating novel heterocyclic compounds (Popova et al., 2019).

  • Photooxygenation Studies : El-Gogary et al. (2015) conducted a study on the synthesis and photooxygenation of angular furocoumarins, including derivatives of 7H-furo[3,2-f]chromen-7-one. This research is significant for understanding the photochemical properties of similar compounds, such as this compound (El-Gogary et al., 2015).

  • Molecular Structure Analysis : A study by Turbay et al. (2014) on a psolaren derivative, closely related to the target compound, used X-ray diffraction and theoretical methods to analyze the solid-state molecular structure. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Turbay et al., 2014).

Applications in Medicinal Chemistry

  • Antimycobacterial Activity : Research by Alvey et al. (2009) on the synthesis of furo[3,2-f]chromanes, a class including 7H-furo[3,2-f]chromen-7-one derivatives, demonstrated antimycobacterial activity. This indicates the potential for related compounds in medicinal applications, particularly in developing treatments for mycobacterial infections (Alvey et al., 2009).

  • Photochromic and Redox Properties : A study by Huang et al. (2007) on 2H-pyrano[3,2-c]chromen-5-one derivatives revealed significant photochromic and redox properties. This research is important for understanding the photochemical behavior of similar compounds, which could have implications in the development of photoresponsive materials (Huang et al., 2007).

  • Kinase Inhibition : Amr et al. (2017) synthesized a series of derivatives from 7H-furo[3,2-g]chromen-7-one for testing as EGFR and VEGFR-2 kinase inhibitors. This research suggests the potential of similar compounds in targeted cancer therapies (Amr et al., 2017).

Properties

IUPAC Name

5,6-dimethyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-11-12(2)19(20)22-18-9-17-15(8-14(11)18)16(10-21-17)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWVWLYYKVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.